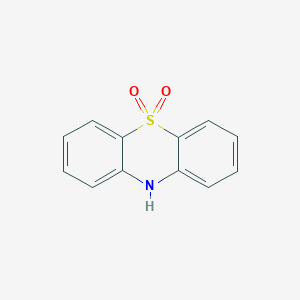

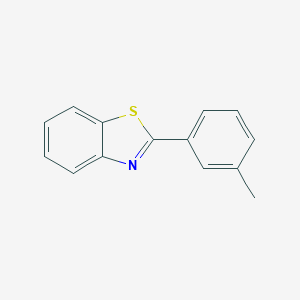

2-(3-Methylphenyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzothiazoles, including 2-(3-Methylphenyl)-1,3-benzothiazole, are synthesized through various methods, including the condensation of 2-aminothiophenol or 2-aminophenol with aldehydes in the presence of catalysts like ZnO nanoparticles which offer a green, efficient method for their formation (Banerjee et al., 2014). Another approach involves Cu(II)-catalyzed oxidative decarboxylative synthesis from phenylacetic acids, highlighting a method that uses O2 as the sole oxidant (Song et al., 2013).

Molecular Structure Analysis

The molecular structure and vibrational properties of benzothiazoles, including similar compounds, can be explored through techniques such as Density Functional Theory (DFT), which helps in understanding bond lengths, angles, and other structural parameters critical for their properties (Yardily, 2016).

Chemical Reactions and Properties

Benzothiazoles undergo various chemical reactions, forming complexes with metals or undergoing oxidation and other transformations that impact their biological activity. For instance, the Cu(II)-catalyzed synthesis pathway shows the versatility and reactivity of benzothiazoles when interacting with other compounds under oxidative conditions (Song et al., 2013).

Scientific Research Applications

-

Quantum Chemical Investigations

- Field: Quantum Chemistry

- Application: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), which is structurally similar to 2-(3-Methylphenyl)-1,3-benzothiazole, has been synthesized and characterized using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .

- Method: The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .

- Results: The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .

-

Biological Potential of Indole Derivatives

- Field: Pharmacology

- Application: Indole derivatives, which include compounds similar to 2-(3-Methylphenyl)-1,3-benzothiazole, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

- Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

This would involve discussing any known hazards associated with the compound, including toxicity, flammability, and environmental impact.

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.

properties

IUPAC Name |

2-(3-methylphenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWWUOUYBJTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B75380.png)

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)